

Technical Guide: Synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid

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Compound of Interest

Compound Name:	3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS No.:	1704066-79-4
Cat. No.:	B1406921

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Executive Summary & Structural Verification

Target Molecule: **3-Fluoro-5-(morpholinomethyl)phenylboronic acid** Chemical Formula: $C_{11}H_{15}BFNO_3$ Molecular Weight: 239.05 g/mol

Critical Data Integrity Note (CAS Warning): The CAS number provided in your request (1350518-27-2) is frequently associated in commercial databases with Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. This discrepancy is common in outsourced building block procurement. This guide strictly follows the chemical structure implied by the name "**3-Fluoro-5-(morpholinomethyl)phenylboronic acid**," ignoring the potentially erroneous CAS index.

Retrosynthetic Strategy

The synthesis is designed around a Late-Stage Borylation strategy. This approach minimizes the handling of the amphoteric boronic acid moiety, which can be difficult to purify due to its solubility profile (zwitterionic character).

- **Step 1: Benzylic Amine Construction.** Installation of the morpholine moiety via reductive amination. This is superior to direct alkylation due to higher chemoselectivity and lack of over-alkylation side products.
- **Step 2: C-B Bond Formation.** Palladium-catalyzed Miyaura borylation. This route is preferred over Lithium-Halogen exchange for this substrate because the morpholine nitrogen's Lewis basicity can complicate lithiation thermodynamics, whereas it is well-tolerated in Pd-catalyzed cycles.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis, including decision nodes for process control.



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Figure 1: Modular synthesis workflow illustrating the conversion of aldehyde precursor to free boronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Bromo-5-fluorobenzyl)morpholine

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.

Reagents Table:

Reagent	Equiv.	Role	Critical Parameter
3-Bromo-5-fluorobenzaldehyde	1.0	Limiting Reagent	Purity >97%
Morpholine	1.2	Nucleophile	Distilled if colored
NaBH(OAc) ₃	1.5	Reducing Agent	Add portion-wise
Acetic Acid (AcOH)	1.0	Catalyst	pH 5-6 essential for imine formation

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous |

Protocol:

- Imine Formation: Charge a reaction vessel with 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) and DCM (0.2 M concentration). Add Morpholine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30 minutes.
 - Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[\[1\]](#)
- Purification: The crude amine is typically pure enough (>95%) for the next step. If not, purify via silica gel flash chromatography (Eluent: 1-5% MeOH in DCM).

Step 2: Miyaura Borylation to Boronate Ester

Rationale: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (B₂Pin₂) is robust. The use of KOAc prevents competitive Suzuki coupling (homocoupling) which can occur with stronger bases like carbonates.

Reagents Table:

Reagent	Equiv.	Role	Critical Parameter
Aryl Bromide (Step 1 Product)	1.0	Substrate	Dry thoroughly
Bis(pinacolato)diboron (B ₂ Pin ₂)	1.1–1.2	Boron Source	Excess ensures conversion
Pd(dppf)Cl ₂ ·DCM	0.03–0.05	Catalyst	Inert atmosphere essential
Potassium Acetate (KOAc)	3.0	Base	Anhydrous; Grind before use

| 1,4-Dioxane | 0.15 M | Solvent | Degassed (Sparged with N₂) |

Protocol:

- Setup: In a glovebox or under active Nitrogen flow, combine the Aryl Bromide (1.0 equiv), B₂Pin₂ (1.2 equiv), and KOAc (3.0 equiv) in a pressure vial or round-bottom flask.
- Solvent & Catalyst: Add degassed 1,4-Dioxane followed by Pd(dppf)Cl₂·DCM (3–5 mol%).
- Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
 - Process Control: Reaction turns black (Pd precipitation) upon completion. Monitor for consumption of bromide.
- Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
- Isolation: The pinacol ester is stable and can be purified by silica chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis to Free Boronic Acid (Optional but Recommended)

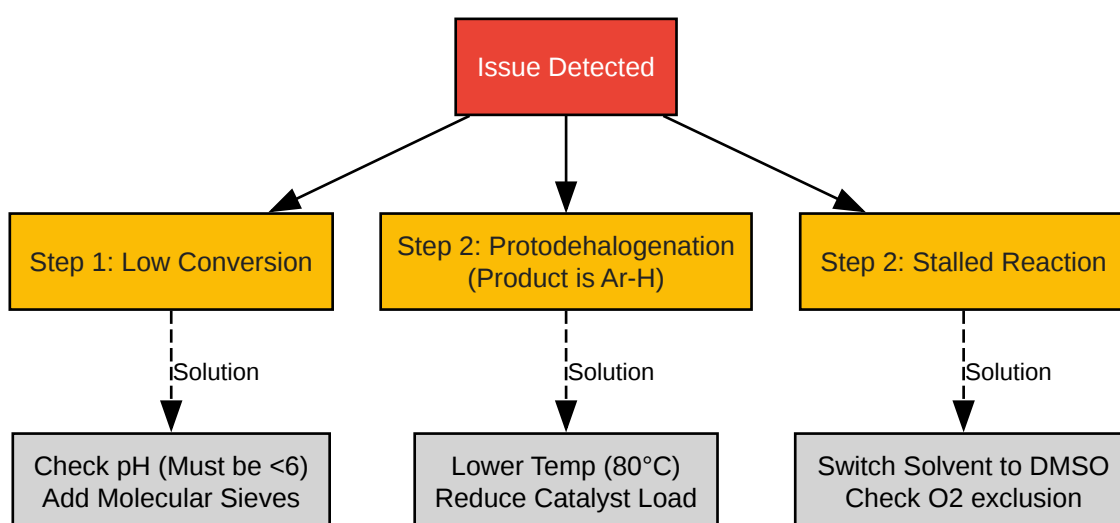
Rationale: Many applications require the free acid. Oxidative hydrolysis using NaIO_4 is milder than acidic hydrolysis for amino-containing substrates.

Protocol:

- Dissolve the Pinacol Ester in THF/Water (4:1).
- Add NaIO_4 (3.0 equiv) and stir for 30 minutes.
- Add 1M HCl (1.0 equiv) and stir for 2–4 hours.
- Purification (Critical): The product is amphoteric (amine + boronic acid).
 - Adjust pH to ~7.
 - Extract with n-Butanol or EtOAc.
 - Concentrate and recrystallize from Acetonitrile/Water or Et_2O /Hexane.

Troubleshooting & Critical Process Parameters (CPP)

The following logic map assists in diagnosing common synthetic failures.



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Figure 2: Diagnostic logic for yield optimization.

Key CPPs:

- **Moisture Control (Step 1):** While reductive amination tolerates moisture, excessive water hydrolyzes the imine intermediate back to the aldehyde, stalling the reaction.
- **Oxygen Exclusion (Step 2):** Pd(dppf)Cl₂ is sensitive to O₂ in solution at 90°C. Thorough sparging of 1,4-Dioxane is mandatory.
- **Purification of Zwitterion:** The final boronic acid contains a basic morpholine and an acidic boron center. It often exists as an internal "ate" complex. Avoid strong cation exchange columns which may irreversibly bind the amine.

References

- **Reductive Amination Standards:** Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 1996.
- **Miyaura Borylation Protocol:** Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." *Journal of Organic Chemistry*, 1995.[2]
- **Hydrolysis of Pinacol Esters:** Yuen, A. K. L., & Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." *Tetrahedron Letters*, 2005.

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](http://orgsyn.org)
- [2. Miyaura Borylation Reaction \[organic-chemistry.org\]](http://organic-chemistry.org)

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